molecular formula C12H17N3O B597561 N-(5-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 110105-97-0

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B597561
CAS No.: 110105-97-0
M. Wt: 219.288
InChI Key: VMNMYWMFKSOQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-97-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery. This piperidine carboxamide serves as a key scaffold for designing novel therapeutic agents, with prominent research applications in infectious diseases and neuroscience. Recent studies highlight its role as a precursor to potent antimalarial compounds. Research indicates that analogs of this piperidine carboxamide series function as effective, non-covalent inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), a essential target for antimalarial development . These inhibitors have demonstrated potent anti-malarial activity against both drug-sensitive and multidrug-resistant parasite strains, with efficacy in a mouse model of human malaria after oral dosing . The series is noted for its strong species selectivity, inhibiting the parasitic proteasome without affecting human proteasome isoforms, and exhibits a low propensity for generating resistance, making it a promising candidate for combination therapies . Beyond infectious diseases, the piperidine-4-carboxamide scaffold has been identified as a novel chemotype for inhibiting human secretory glutaminyl cyclase (sQC) . This enzyme is implicated in the pathogenesis of Alzheimer's disease by catalyzing the formation of pyroglutamate-amyloid beta (pGlu-Aβ) peptides, which have enhanced aggregation propensity and neurotoxicity . Inhibitors based on this scaffold are therefore being explored for their potential in treating neurodegenerative conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a building block for the synthesis of more complex molecules or as a reference standard in biological studies.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-2-3-11(14-8-9)15-12(16)10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNMYWMFKSOQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651348
Record name N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110105-97-0
Record name N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2-Bromo-5-methylpyridine and 4-Amino-1-benzylpiperidine

The primary synthetic route involves coupling 2-bromo-5-methylpyridine with 4-amino-1-benzylpiperidine under palladium catalysis. This method, disclosed in patent JPWO2011030537A1, proceeds via a Buchwald-Hartwig amination mechanism to form 2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine. The reaction is typically conducted in a solvent such as toluene or dioxane at 80–100°C for 12–24 hours, using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). The benzyl-protecting group ensures regioselectivity and prevents side reactions during the coupling step.

Deprotection of the Benzyl Group

Following coupling, the benzyl group is removed via hydrogenolysis using palladium hydroxide on carbon under a hydrogen atmosphere (1–3 atm, 25–50°C). This step yields 5-methyl-2-(piperidin-4-ylamino)pyridine, which is subsequently reacted with a furancarboxylic acid chloride to form the target carboxamide. Alternative deprotection methods, such as catalytic transfer hydrogenation with ammonium formate, have also been reported to achieve >90% purity.

Alternative Route Using Ethyl 4-Amino-1-piperidinecarboxylate

Coupling with 2-Bromo-5-methylpyridine

A modified approach substitutes 4-amino-1-benzylpiperidine with ethyl 4-amino-1-piperidinecarboxylate. This substrate reacts with 2-bromo-5-methylpyridine under similar palladium-catalyzed conditions, producing ethyl 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylate. The ethoxycarbonyl group serves as a temporary protecting moiety, which is later cleaved under basic conditions (e.g., NaOH in ethanol/water) to yield the free amine intermediate.

Carboxamide Formation

The amine intermediate is acylated using furancarboxylic acid chloride in dichloromethane with triethylamine as a base. This step proceeds at 0–25°C, achieving yields of 70–85% after purification via silica gel chromatography. Notably, this route avoids the use of high-pressure hydrogenation, making it preferable for laboratories without specialized equipment.

Transfer Hydrogenation for Intermediate Synthesis

Methylation of Piperidine-4-carboxylic Acid

Patent US8697876B2 describes a transfer hydrogenation method to synthesize 1-methylpiperidine-4-carboxylic acid, a potential precursor for carboxamide derivatives. Piperidine-4-carboxylic acid (isonipecotic acid) reacts with formaldehyde under ambient pressure in the presence of a palladium catalyst (e.g., Pd/C) and formic acid at 90–95°C. This one-pot methylation achieves >95% conversion, eliminating the need for gaseous hydrogen.

Conversion to Carboxamide

The methylated intermediate is treated with thionyl chloride to form the acyl chloride, which reacts with 5-methylpyridin-2-amine in tetrahydrofuran (THF) under reflux. Diethylamine is added to scavenge HCl, yielding N-(5-methylpyridin-2-yl)-1-methylpiperidine-4-carboxamide. While this method introduces an additional methyl group on the piperidine nitrogen, it demonstrates the versatility of transfer hydrogenation in modifying the core structure.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the three primary methods:

Parameter Palladium-Catalyzed Route Ethyl Carboxylate Route Transfer Hydrogenation Route
Starting Material 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine Piperidine-4-carboxylic acid
Key Reagent Pd(OAc)₂, Xantphos Ethyl 4-amino-1-piperidinecarboxylate Formaldehyde, Pd/C
Reaction Time 12–24 hours 18–30 hours 6–8 hours
Yield (Overall) 65–75% 70–85% 80–90%
Purification Method Column chromatography Column chromatography Recrystallization
Scalability Moderate High High

Critical Considerations in Process Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF accelerate palladium-catalyzed couplings but may increase side product formation. Conversely, toluene balances reactivity and selectivity, particularly in the presence of sterically hindered substrates. Temperature control during deprotection (25–50°C) prevents degradation of the pyridine ring.

Catalyst Loading and Ligand Selection

Reducing palladium loading from 5 mol% to 2 mol% with Xantphos as a ligand maintains catalytic activity while lowering costs. In transfer hydrogenation, 10% Pd/C achieves complete methylation without over-reduction.

Chemical Reactions Analysis

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Biological Activity Key Findings Reference ID
This compound Piperidine-4-carboxamide linked to 5-methylpyridin-2-yl Under investigation Core structure with potential for derivatization; no direct activity data reported in evidence.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Piperidine-4-carboxamide with pyrimidine-pyridine-phenyl substituents Antiangiogenic, DNA cleavage Exhibited dual antiangiogenic and DNA cleavage activity; compounds 10a, 10b, 10c showed promise in cancer drug design.
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogs Thiophene-2-carboxamide with 4-methylpyridine Antibacterial Synthesized via Suzuki coupling; activity likely influenced by thiophene’s electron-rich ring.
N-(Pyridinylmethyl)piperidine-4-carboxamide derivatives Piperidine-4-carboxamide with substituted benzyl/pyridinyl groups SARS-CoV-2 PLpro inhibition Compound 35 showed antiviral activity; bulky substituents (e.g., azetidin-3-ylamino) enhanced target binding.
N-(Benzo[d]thiazol-2-ylphenyl)piperidine-4-carboxamide sulfonates Piperidine-4-carboxamide with sulfonyl and benzothiazole groups Multitarget pain inhibitors Sulfonyl groups improved solubility; compound 4–22 (75% yield) had optimal pharmacokinetics.
N-(Chlorobenzyl-indole-2-carbonyl)piperidine-4-carboxamide Indole-2-carbonyl-piperidine-4-carboxamide Antiviral (alphavirus) Compound 27g (80% yield) showed high purity and efficacy in inhibiting viral replication.
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide with naphthalene and fluorobenzyl groups SARS-CoV-2 inhibition Bulky naphthalene group enhanced binding to viral proteases.

Structural Modifications and Activity Trends

4-Methylpyridin-2-yl () and pyridin-3-ylpyrimidine () substituents introduce steric and electronic variations, impacting DNA cleavage and antibacterial activity.

Sulfonyl and benzothiazole additions () increase molecular weight but improve solubility and multitarget engagement.

Biological Activity :

  • Antiangiogenic activity in ’s analogs correlates with pyrimidine-pyridine-phenyl substituents, suggesting that extended aromatic systems enhance DNA interaction.
  • SARS-CoV-2 inhibitors () rely on bulkier groups (e.g., naphthalene, azetidine) for protease binding, a feature absent in the simpler target compound.

Biological Activity

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a notable compound within the class of piperidine derivatives, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 5-methylpyridine moiety and a carboxamide functional group. Its molecular formula is C14H19N3O2C_{14}H_{19}N_{3}O_{2} with a molecular weight of approximately 247.32 g/mol. The structural uniqueness of this compound contributes to its distinct biological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several pharmacological contexts:

  • Anticancer Activity : Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM .
  • Enzyme Modulation : The compound is believed to interact with specific enzymes, potentially modulating their activity. This interaction is crucial for drug development, particularly in targeting pathways involved in disease progression.
  • Receptor Binding : Studies suggest that this compound may bind to various receptors, influencing cellular signaling pathways that are vital for maintaining homeostasis or combating disease .

Synthesis

The synthesis of this compound typically involves the reaction between 5-methyl-2-pyridinecarboxylic acid and piperidine under controlled conditions, often utilizing solvents like tetrahydrofuran at varying temperatures. This method allows for high yields of the target compound while maintaining structural integrity.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound NameStructural FeaturesSimilarity Index
This compoundPiperidine structure; specific carboxamide position0.94
N-Methylpiperidine-4-carboxamideMethyl group on piperidine; different carboxamide position0.87
Piperidine-4-carboxamide hydrochlorideLacks pyridine substitution; simpler structure0.90
(S)-Pyrrolidine-3-carboxamide hydrochlorideDifferent ring structure; related carboxamide functionality0.87

This table underscores the distinctiveness of this compound, particularly regarding its functional groups that contribute to its chemical reactivity and biological activity.

Case Studies

Several case studies have evaluated the efficacy of N-(5-methylpyridin-2-yl)piperidine derivatives in preclinical settings:

  • Anti-Angiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) model demonstrated that related compounds effectively inhibited angiogenesis, which is crucial in cancer progression . The presence of electron-donating or withdrawing groups significantly influenced the antiangiogenic potency.
  • DNA Cleavage Studies : Some derivatives exhibited notable DNA binding and cleavage abilities, suggesting potential applications in cancer therapy by targeting DNA integrity within malignant cells .

Q & A

Q. What are the standard synthetic routes for N-(5-methylpyridin-2-yl)piperidine-4-carboxamide, and how is purity confirmed?

Answer: The compound is typically synthesized via nucleophilic substitution or amide coupling reactions. For example, piperidine-4-carboxylic acid derivatives are reacted with substituted pyridines under anhydrous conditions using coupling agents like EDC/HOBt. Post-synthesis purification involves column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization. Purity is confirmed using HPLC (≥98% purity, as in ) and structural validation via 1H^1H-NMR and 13C^{13}C-NMR (e.g., integration ratios and chemical shifts matching expected proton environments) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray crystallography : Resolves 3D conformation (e.g., piperidine ring puckering and amide bond geometry) ().
  • NMR spectroscopy : Identifies substituent positions (e.g., methyl group on pyridine at δ ~2.5 ppm) and confirms stereochemistry.
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated mass) ().
  • FT-IR : Confirms amide C=O stretching (~1650–1700 cm1^{-1}) and aromatic C-H vibrations .

Q. How is the compound screened for initial biological activity in academic research?

Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., σ1/σ2 receptor binding using 3H^3H-ligands) ().
  • Enzyme inhibition : CDK inhibition assays (e.g., IC50_{50} determination via kinase activity kits) ().
  • Cellular assays : Cytotoxicity profiling (e.g., MTT assays in cancer cell lines) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s affinity for σ receptors?

Answer: Substituents on the piperidine nitrogen or pyridine ring significantly modulate σ receptor binding. For example:

  • Electron-withdrawing groups (e.g., Cl on pyridine) enhance σ1 affinity by stabilizing ligand-receptor interactions.
  • Bulky substituents (e.g., benzyl groups) may sterically hinder binding to σ2 receptors.
    SAR studies use iterative synthesis and competitive binding assays (e.g., Ki_i values from displacement curves) to optimize selectivity () .

Q. What computational strategies are used to predict its interaction with viral targets like SARS-CoV-2 Mpro^{pro}pro?

Answer:

  • Molecular docking (AutoDock Vina, Glide): Predicts binding poses in Mpro^{pro} active sites (e.g., hydrogen bonding with His41/Cys145).
  • MD simulations : Assesses stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns).
  • Free energy calculations (MM/PBSA) : Estimates binding energies (ΔG) to prioritize candidates () .

Q. How are conflicting pharmacological data (e.g., varying σ receptor affinities) resolved?

Answer: Contradictions arise from assay conditions (e.g., buffer pH, radioligand choice) or cellular models. Mitigation strategies include:

  • Standardized protocols : Uniform ligand concentrations (e.g., 10 nM 3H^3H-DTG for σ2).
  • Orthogonal assays : Cross-validation using fluorescence polarization or SPR.
  • Meta-analysis : Pooling data from multiple studies to identify trends (e.g., logP correlation with σ1 affinity) .

Q. What methods evaluate its pharmacokinetic properties in preclinical studies?

Answer:

  • Solubility : Shake-flask method in PBS/DMSO (e.g., 76 mg/mL in DMSO; ).
  • Metabolic stability : Microsomal incubation (e.g., t1/2_{1/2} in liver microsomes).
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration.
  • Permeability : Caco-2 monolayer assays for intestinal absorption .

Safety and Handling

Q. What safety precautions are recommended for laboratory handling?

Answer:

  • PPE : Gloves, lab coat, and goggles ().
  • Ventilation : Use fume hoods during synthesis.
  • Storage : –20°C in airtight, light-resistant containers ().
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.